molecular formula C15H23ClN2O2S B6704530 N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

Cat. No.: B6704530
M. Wt: 330.9 g/mol
InChI Key: AITLXLWGMRLUCL-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a carboxamide group, and a phenoxybutyl side chain, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S.ClH/c1-3-12(19-14-7-5-4-6-11(14)2)8-16-15(18)13-9-20-10-17-13;/h4-7,12-13,17H,3,8-10H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITLXLWGMRLUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1CSCN1)OC2=CC=CC=C2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine or a cysteine derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenoxybutyl Side Chain: The phenoxybutyl side chain is introduced through a nucleophilic substitution reaction, where 2-methylphenol reacts with a butyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiazolidine intermediate with an appropriate amine or amide under dehydrating conditions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The phenoxybutyl side chain can participate in nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxybutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating various diseases, although specific applications would require extensive research and clinical trials.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The phenoxybutyl side chain and thiazolidine ring may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenoxy)ethyl]-1,3-thiazolidine-4-carboxamide
  • N-[2-(2-chlorophenoxy)butyl]-1,3-thiazolidine-4-carboxamide
  • N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxylic acid

Uniqueness

N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

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